molecular formula C8H16BrNO3 B1487610 Carbamic acid, N-(2-bromoethyl)-N-methoxy-, 1,1-dimethylethyl ester CAS No. 1174534-38-3

Carbamic acid, N-(2-bromoethyl)-N-methoxy-, 1,1-dimethylethyl ester

Cat. No.: B1487610
CAS No.: 1174534-38-3
M. Wt: 254.12 g/mol
InChI Key: GXURQNFRMWKEKG-UHFFFAOYSA-N
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Description

Carbamic acid, N-(2-bromoethyl)-N-methoxy-, 1,1-dimethylethyl ester is a useful research compound. Its molecular formula is C8H16BrNO3 and its molecular weight is 254.12 g/mol. The purity is usually 95%.
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Biological Activity

Carbamic acid, N-(2-bromoethyl)-N-methoxy-, 1,1-dimethylethyl ester (CAS RN: 606143-96-8), is a compound that has garnered attention in various fields, particularly in medicinal chemistry and agricultural applications. This article will explore its biological activity, including mechanisms of action, potential therapeutic uses, and safety profiles based on diverse research findings.

PropertyValue
Molecular Formula C7H14BrNO3
Molecular Weight 240.09 g/mol
IUPAC Name tert-butyl N-(2-bromoethoxy)carbamate
PubChem CID 85868158
SMILES Notation CC(C)(C)OC(=O)NOCCBr

Carbamic acid derivatives have been extensively studied for their biological activities, particularly as inhibitors of enzymes involved in lipid metabolism. Notably, compounds within this class can inhibit fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL), which are crucial in the degradation of endocannabinoids. Inhibition of these enzymes can lead to increased levels of endocannabinoids such as anandamide and 2-arachidonoylglycerol, potentially offering therapeutic benefits for conditions like pain and inflammation .

Inhibition of Enzymatic Activity

Research has demonstrated that carbamate derivatives can effectively inhibit FAAH activity. In a study involving the synthesis and evaluation of various carbamate compounds, several were found to exhibit significant inhibitory effects with half-maximal inhibitory concentrations (IC50) ranging from 28 to 380 nM . This suggests that this compound may also possess similar properties.

Potential Therapeutic Applications

The modulation of endocannabinoid levels through FAAH inhibition has implications for treating:

  • Chronic Pain : Enhanced endocannabinoid signaling may alleviate pain.
  • Anxiety Disorders : Increased anandamide levels could provide anxiolytic effects.
  • Inflammatory Conditions : The anti-inflammatory properties associated with elevated endocannabinoids can be beneficial in managing conditions like arthritis.

Safety Profile and Toxicological Considerations

While the therapeutic potential is promising, safety assessments are crucial. The compound is classified under acute toxicity categories with potential skin and eye irritations noted . Long-term exposure studies are necessary to fully understand the risk profile associated with its use.

Aldicarb as a Comparative Model

Aldicarb, another carbamate compound used as an insecticide, serves as a relevant case study for understanding the biological activity and safety profiles of carbamate derivatives. Extensive research on aldicarb has revealed its mechanism involving acetylcholinesterase inhibition, leading to neurotoxic effects in certain contexts . Such findings emphasize the need for rigorous toxicological evaluations when considering the use of carbamic acid derivatives in agriculture or medicine.

Properties

IUPAC Name

tert-butyl N-(2-bromoethyl)-N-methoxycarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16BrNO3/c1-8(2,3)13-7(11)10(12-4)6-5-9/h5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXURQNFRMWKEKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CCBr)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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